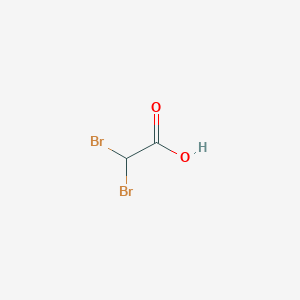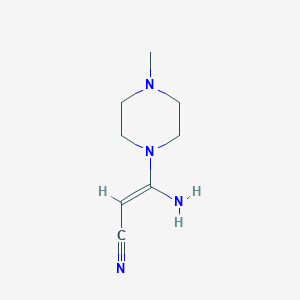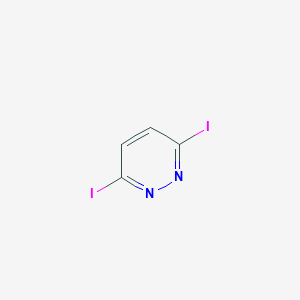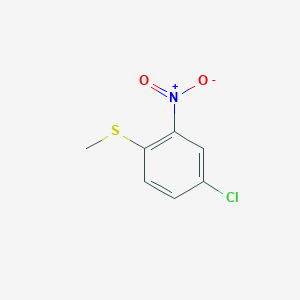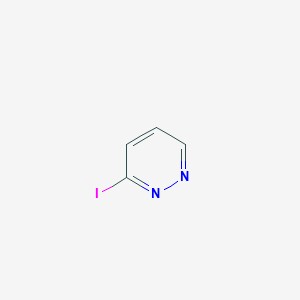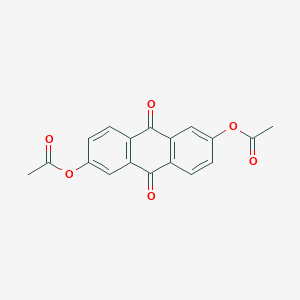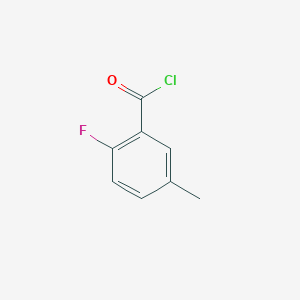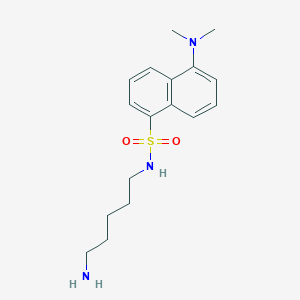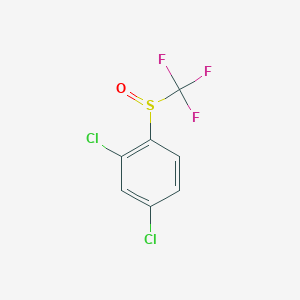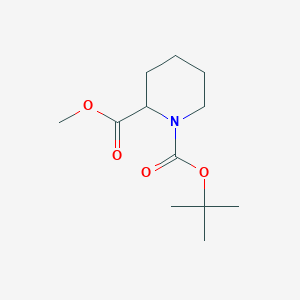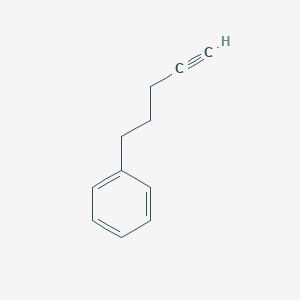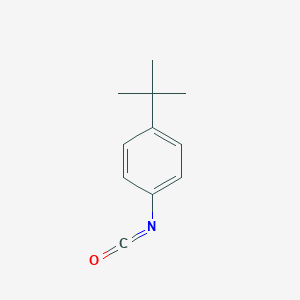
4-tert-Butylphenyl isocyanate
Overview
Description
4-tert-Butylphenyl isocyanate is a compound with the molecular formula C11H13NO . It may be used in the synthesis of N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide .
Synthesis Analysis
The synthesis of isocyanates, including 4-tert-Butylphenyl isocyanate, can be achieved through the reaction of alkyl- or arylamines with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) .Molecular Structure Analysis
The molecular structure of 4-tert-Butylphenyl isocyanate consists of 26 bonds in total, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate (aromatic) .Physical And Chemical Properties Analysis
4-tert-Butylphenyl isocyanate has a molecular weight of 175.23 g/mol . It has a density of 0.986 g/mL at 25 °C , and a boiling point of 231.8±19.0 °C at 760 mmHg . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis of Isoindole Derivatives
4-tert-Butylphenyl isocyanate is used in the synthesis of complex organic compounds like N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide . This process involves creating new molecules that could have potential applications in pharmaceuticals and materials science .
Modification of Graphite Oxides
It is utilized in the preparation of isocyanate-treated graphite oxides (iGOs) , which can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets. This application is significant in the field of nanotechnology and materials engineering .
Metal-Organic Frameworks (MOFs)
This compound is also employed post-synthetically to modify metal-organic frameworks to obtain microporous urea-functionalized frameworks. MOFs have various applications, including gas storage, separation, and catalysis .
Proteomics Research
In proteomics, 4-tert-Butylphenyl isocyanate can be used as a reagent for protein characterization and identification, aiding in understanding protein structure and function .
Safety and Hazards
4-tert-Butylphenyl isocyanate is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), respiratory sensitization (Category 1), and specific target organ toxicity – single exposure (Category 3) .
Mechanism of Action
Target of Action
The primary target of 4-tert-Butylphenyl isocyanate is the respiratory system . Isocyanates are known to react with amines, alcohols, and water, forming ureas, urethanes, and carbamic acids respectively. This reactivity can lead to various biological effects when these compounds come into contact with biological tissues, which contain numerous nucleophilic groups.
Mode of Action
This can disrupt normal cellular processes and lead to various health effects .
Pharmacokinetics
They are also known to be rapidly metabolized and excreted, primarily in the urine .
Result of Action
These can include irritation of the respiratory tract, asthma-like symptoms, and in severe cases, pulmonary edema .
properties
IUPAC Name |
1-tert-butyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBDQJTQTVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370888 | |
| Record name | 4-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylphenyl isocyanate | |
CAS RN |
1943-67-5 | |
| Record name | 4-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



